REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:18][CH3:19])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[O:16][CH3:17])[CH3:2].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CCO.[Fe]>[CH2:18]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[O:16][CH3:17])[CH3:19] |f:2.3.4|
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Name
|
|
Quantity
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6.6 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 10 minutes at RT
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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the mixture was stirred for 1 hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
the mixture was exhaustively extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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extracts were dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated down i
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Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(CCOC1=C(C=C(C=C1)N)OC)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |